1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol
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Overview
Description
1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol is an organic compound characterized by a cyclohexanol ring substituted with a 4-methoxyphenyl group and two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol typically involves the reaction of 4-methoxybenzaldehyde with 4,4-dimethylcyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), sulfonates, and other nucleophiles.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or other biological processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-methylcyclohexanol: Similar structure but with one less methyl group.
4-Methoxyphenylcyclohexanol: Lacks the dimethyl substitution on the cyclohexanol ring.
4-Methoxyphenylcyclohexanone: Ketone analog of the compound.
Uniqueness: 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C15H22O2/c1-14(2)8-10-15(16,11-9-14)12-4-6-13(17-3)7-5-12/h4-7,16H,8-11H2,1-3H3 |
InChI Key |
BYQXXCDJQFOONC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C2=CC=C(C=C2)OC)O)C |
Origin of Product |
United States |
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